4-tert-Butyldimethylsilyl Atorvastatin Lactone
Overview
Description
Synthesis Analysis
The synthesis of 4-tert-Butyldimethylsilyl Atorvastatin Lactone involves a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions . The reactants include 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate . This is followed by hydrolytic deprotection/lactonization, which yields atorvastatin lactone .Scientific Research Applications
Synthesis and Chemical Analysis
Synthesis Techniques
Research has been conducted on the synthesis of atorvastatin lactone, a key component in the production of the drug atorvastatin. Techniques include a concise synthesis under high-speed vibration milling conditions, providing access to atorvastatin calcium, a widely used antihyperlipidemic drug (Estévez, Villacampa, & Menéndez, 2014).
Quantitative Analysis
High-performance liquid chromatography with electrospray tandem mass spectrometry has been developed for the simultaneous quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum (Jemal, Ouyang, Chen, & Teitz, 1999).
Pharmacokinetics and Metabolism
Metabolite Analysis
Studies have focused on understanding the metabolism of atorvastatin lactone. For instance, research has been conducted on UDP-Glucuronosyltransferase (UGT) polymorphisms and their effects on atorvastatin lactonization in vitro and in vivo, providing insights into the individual variability in response to statins (Riedmaier et al., 2010).
Pharmacokinetic Modeling
Development of a population pharmacokinetic model for atorvastatin acid and its lactone metabolite helps in understanding the pharmacokinetics and can assist in atorvastatin dose individualization (Narwal, Akhlaghi, Åsberg, Hermann, & Rosenbaum, 2010).
Degradation and Stability
Degradation Products
Research on the identification of degradation products of atorvastatin under acidic conditions has been conducted, which is important for ensuring the stability and efficacy of the drug (Krauss et al., 2019).
Drug Stability
Investigations into the stability of atorvastatin and its lactone form in different conditions, such as during storage, can provide valuable information for pharmaceutical formulations and storage recommendations (Lee, Peart, Svoboda, & Backus, 2009).
properties
IUPAC Name |
1-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-5-(4-fluorophenyl)-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H47FN2O4Si/c1-26(2)36-35(38(44)41-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(40)21-19-28)42(36)23-22-31-24-32(25-33(43)45-31)46-47(6,7)39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,41,44)/t31-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHAOHJRZIHKIP-ROJLCIKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H47FN2O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyldimethylsilyl Atorvastatin Lactone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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